4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one with 2-oxocyclohexanone under acidic or basic conditions to form the desired product . The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzo[c]chromen ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-methyl-1-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 3-[(3-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Uniqueness
What sets 4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-methyl-3-(2-oxocyclohexyl)oxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-12-17(23-18-9-5-4-8-16(18)21)11-10-14-13-6-2-3-7-15(13)20(22)24-19(12)14/h10-11,18H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXQCAPCKZAWHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC4CCCCC4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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